

A Comparative Guide to Analytical Methods for Entacapone Acid Assay

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Compound of Interest

Compound Name: Entacapone acid

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For researchers, scientists, and drug development professionals, the selection of a suitable analytical method for the quantification of active pharmaceutical ingredients (APIs) like Entacapone is a critical step in ensuring product quality and regulatory compliance. This guide provides an objective comparison of common analytical techniques used for **Entacapone acid** assay, supported by experimental data from published studies. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible Spectrophotometry, with additional insights into the capabilities of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for impurity analysis.

Comparative Analysis of Analytical Method Performance

The performance of an analytical method is evaluated based on several key validation parameters as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH). The following tables summarize the quantitative performance of different analytical methods for the determination of Entacapone.

Table 1: Comparison of Linearity and Range

Parameter	HPLC-UV Method 1	HPLC-UV Method 2	UV Spectrophotometry Method	LC-MS/MS Method (for impurity)
Linearity Range	50% to 150% of assay concentration (0.2 mg/mL)[1]	251.67-755.01 µg/mL[2]	3.0 to 20.0 µg/mL[3]	0.250 ng/mL to 1.500 ng/mL[4]
Correlation Coefficient (r ²)	> 0.999[1]	Not explicitly stated, but linearity was established[2]	0.99996[3]	Not explicitly stated, but a linear relationship was evaluated[4]

Table 2: Comparison of Accuracy and Precision

Parameter	HPLC-UV Method 1	HPLC-UV Method 2	UV Spectrophotometry Method	LC-MS/MS Method (for impurity)
Accuracy (% Recovery)	100.10%[1]	100.60%[2]	Determined by standard addition method[3]	Within ±20% for 100% and 200% solutions, and ±30% for LOQ solution[4]
Precision (% RSD)	0.45% (N=9)[1]	Repeatability and intermediate precision demonstrated[5]	Repeatability and intermediate precision established[3]	9.892% at LOQ[4]

Table 3: Comparison of Sensitivity (LOD & LOQ)

Parameter	HPLC-UV Method 1	UV Spectrophotometry Method	LC-MS/MS Method (for impurity)
Limit of Detection (LOD)	0.05 µg/mL[1]	Not explicitly stated[3]	Not explicitly stated, but LOQ is very low[4]
Limit of Quantitation (LOQ)	0.13 µg/mL[1]	Not explicitly stated[3]	0.250 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the compared methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the assay of Entacapone in bulk drug and pharmaceutical formulations.

- Instrumentation: A standard HPLC system equipped with a UV-Visible detector.
- Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1].
- Mobile Phase: A mixture of a buffer solution and an organic solvent. A typical mobile phase consists of potassium phosphate buffer (pH 2.75, 30 mM) and methanol in a 50:50 (v/v) ratio[1].
- Flow Rate: A flow rate of 1.0 mL/min is generally applied[1].
- Detection Wavelength: UV detection is typically performed at 310 nm[1].
- Sample Preparation: A stock solution of Entacapone is prepared by dissolving the substance in a suitable solvent like methanol, followed by dilution with the mobile phase to the desired concentration[1].

- Validation Procedure: The method is validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, LOD, and LOQ[1][2].

UV-Visible Spectrophotometry

This method offers a simpler and faster alternative for the quantification of Entacapone, particularly in quality control settings.

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: Acetonitrile is a suitable solvent for dissolving Entacapone[3].
- Analytical Wavelength: The absorbance is measured at the wavelength of maximum absorption (λ_{max}) of Entacapone, which is around 305 nm in acetonitrile[3].
- Sample Preparation: A stock solution of Entacapone is prepared in the chosen solvent and then diluted to fall within the linear range of the instrument[3].
- Validation Procedure: Validation includes specificity (ensuring no interference from excipients), linearity, accuracy (often by the standard addition method), precision, and robustness[3]. A study comparing this method to an HPLC method found no significant difference in the quantification of Entacapone[3].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

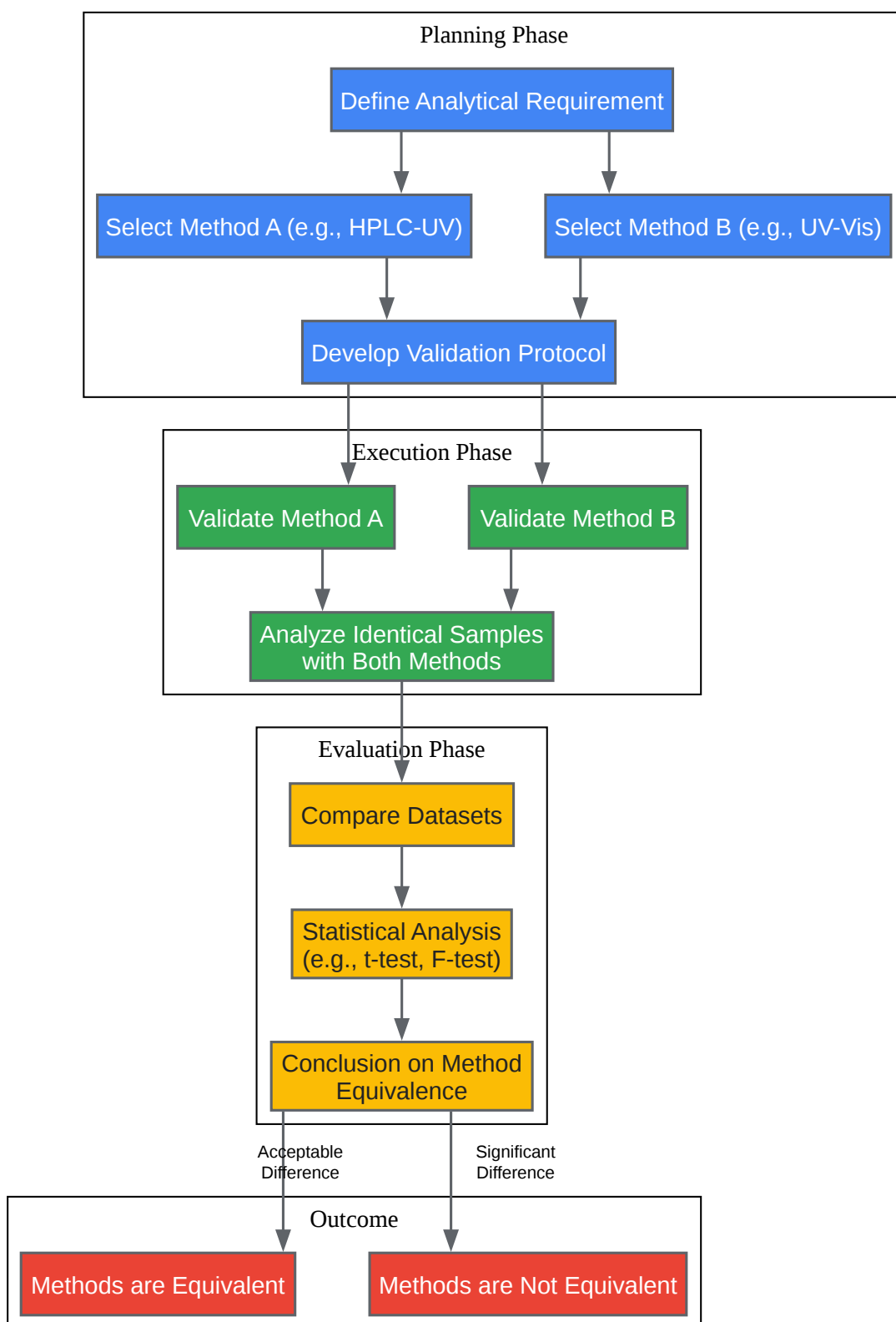
While overkill for a simple assay of the main component, LC-MS/MS is a powerful tool for quantifying impurities, especially genotoxic impurities, at very low levels.

- Instrumentation: An LC system coupled to a tandem mass spectrometer.
- Column: A Zorbax SB Aq column (4.6 x 250 mm, 5 μm) has been used[4].
- Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is employed[4].

- **Detection:** The detection is highly sensitive and specific, based on the mass-to-charge ratio of the target analyte and its fragments[4].
- **Application:** This method was developed to quantify the genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA) in Entacapone, achieving a very low limit of quantification (LOQ) of 0.250 ng/mL[4]. This highlights the superior sensitivity of LC-MS/MS compared to HPLC-UV for trace analysis.

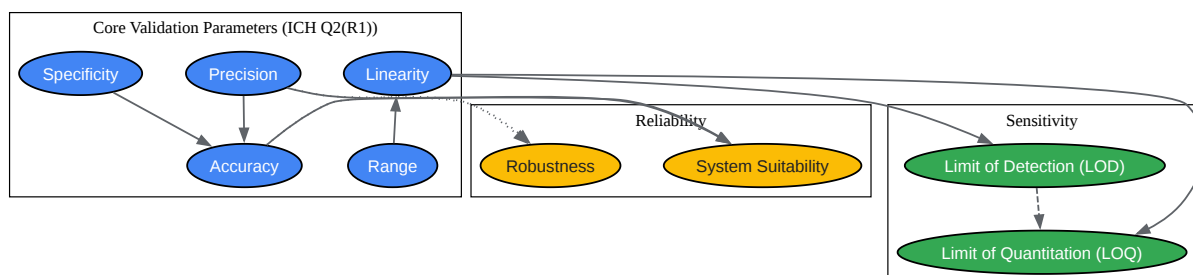
Visualizing Method Validation and Cross-Validation Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of a cross-validation study and the relationship between key analytical method validation parameters.



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Caption: Workflow for Cross-Validation of Analytical Methods.



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Caption: Interrelationship of Key Analytical Method Validation Parameters.

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